5-methoxy-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
CAS No.: 2640885-55-6
Cat. No.: VC11842745
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640885-55-6 |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | [4-(5-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C17H21N3O3S/c1-22-12-4-5-15-13(10-12)18-17(24-15)20-8-9-23-14(11-20)16(21)19-6-2-3-7-19/h4-5,10,14H,2-3,6-9,11H2,1H3 |
| Standard InChI Key | NWDYVIAMCFGRCT-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4 |
| Canonical SMILES | COC1=CC2=C(C=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (CAS No.: 2640885-55-6) features a benzothiazole scaffold (CHNS) fused with a methoxy group (-OCH) at position 5 and a morpholine ring (CHNO) at position 2. The morpholine nitrogen is further acylated by a pyrrolidine-1-carbonyl group (CHNCO), resulting in the molecular formula CHNOS and a molecular weight of 347.4 g/mol.
Structural Significance
-
Benzothiazole Core: Enhances planar aromaticity for DNA intercalation and enzyme binding .
-
Methoxy Group: Improves lipophilicity and membrane permeability, critical for bioavailability .
-
Morpholine-Pyrrolidine Hybrid: Introduces conformational flexibility and hydrogen-bonding capacity, optimizing target engagement.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNOS | |
| Molecular Weight | 347.4 g/mol | |
| LogP (Predicted) | 2.8 ± 0.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multistep organic reactions, typically involving:
-
Benzothiazole Formation: Cyclization of 2-aminothiophenol derivatives with carbonyl sources .
-
Morpholine Substitution: Nucleophilic aromatic substitution at position 2 using morpholine derivatives.
-
Pyrrolidine Acylation: Reaction of morpholine nitrogen with pyrrolidine-1-carbonyl chloride under anhydrous conditions.
Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing reaction times from hours to minutes while achieving yields >75% .
Purification and Characterization
-
Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7).
-
Spectroscopic Analysis:
Pharmacological Activities
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects, with MIC values ranging from 8–25 µg/mL against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . Its mechanism involves:
-
DNA Gyrase Inhibition: Disruption of bacterial DNA replication via competitive binding to the ATPase domain (docking score: −10.74 kcal/mol) .
-
MurB Enzyme Suppression: Blockade of peptidoglycan biosynthesis, critical for cell wall integrity .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) | Reference Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin (12.5) |
| Escherichia coli | 18.75 | Ciprofloxacin (12.5) |
| Pseudomonas aeruginosa | 25 | Ciprofloxacin (25) |
Anti-Inflammatory and Analgesic Effects
The compound reduces carrageenan-induced paw edema in rats by 70.03% at 1 hour post-administration (vs. 62.06% for celecoxib) . Analgesic efficacy is mediated via COX-2 inhibition (IC = 0.037 nM) .
Mechanism of Action and Target Engagement
Enzyme Inhibition
-
Dihydrofolate Reductase (DHFR): Binding affinity (K = 4.2 nM) disrupts nucleotide synthesis .
-
Carbonic Anhydrase IX (CA-IX): Overexpressed in hypoxic tumors; inhibition reduces metastasis (IC = 11.5 nM) .
Cellular Pathway Modulation
-
PI3K/Akt/mTOR Suppression: Downregulates prosurvival signaling, enhancing chemosensitivity .
-
NF-κB Inactivation: Reduces proinflammatory cytokine production (TNF-α, IL-6) .
Therapeutic Applications and Future Directions
Drug Development
-
Antimicrobial Agents: Structural analogs are in preclinical trials for multidrug-resistant infections .
-
Targeted Cancer Therapies: Conjugation with nanoparticles improves tumor-specific delivery .
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume